Epocholeone
CAS No.: 162922-31-8
Cat. No.: VC0221974
Molecular Formula: C35H56O7
Molecular Weight: 588.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162922-31-8 |
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Molecular Formula | C35H56O7 |
Molecular Weight | 588.8 g/mol |
IUPAC Name | [(1S,2R,4R,5S,7S,11S,12S,15R,16S)-2,16-dimethyl-15-[(1S)-1-[(2R,3R)-3-[(3S)-2-methylpentan-3-yl]oxiran-2-yl]ethyl]-8-oxo-4-propanoyloxy-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-5-yl] propanoate |
Standard InChI | InChI=1S/C35H56O7/c1-9-21(19(4)5)32-31(42-32)20(6)23-12-13-24-22-18-39-33(38)26-16-27(40-29(36)10-2)28(41-30(37)11-3)17-35(26,8)25(22)14-15-34(23,24)7/h19-28,31-32H,9-18H2,1-8H3/t20-,21-,22-,23+,24-,25-,26+,27-,28+,31+,32+,34+,35+/m0/s1 |
Standard InChI Key | FHOXQLTVOMNIOR-QZPAGEHASA-N |
Isomeric SMILES | CC[C@H]([C@@H]1[C@H](O1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3COC(=O)[C@@H]5[C@@]4(C[C@H]([C@H](C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C |
SMILES | CCC(C1C(O1)C(C)C2CCC3C2(CCC4C3COC(=O)C5C4(CC(C(C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C |
Canonical SMILES | CCC(C1C(O1)C(C)C2CCC3C2(CCC4C3COC(=O)C5C4(CC(C(C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C |
Introduction
Chemical Structure and Properties
Chemical Identity
Epocholeone is identified by the CAS Registry Number 162922-31-8 . Its systematic chemical name is quite complex: "6H-Benz[c]indeno[5,4-e]oxepin-6-one, 1-[(1S)-1-[(2R,3R)-3-[(1S)-1-ethyl-2-methylpropyl]oxiranyl]ethyl]hexadecahydro-10a,12a-dimethyl-8,9-bis(1-oxopropoxy)-, (1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-" . This lengthy nomenclature reflects the structural complexity of the molecule, which is characteristic of brassinosteroid compounds.
Molecular Characteristics
The molecular properties of Epocholeone are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C35H56O7 |
Molecular Weight | 588.8149 |
Stereochemistry | ABSOLUTE |
Defined Stereocenters | 13/13 |
E/Z Centers | 0 |
Charge | 0 |
Epocholeone possesses a complex steroidal structure with multiple chiral centers, which are crucial for its biological activity. The absolute stereochemistry at these centers is precisely defined, with all 13 stereocenters having determined configurations .
Physical and Chemical Properties
Epocholeone exhibits specific solubility characteristics that influence its formulation and application in agricultural settings. The compound is:
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Soluble in organic solvents including methanol, ethanol, ether, and chloroform
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Insoluble in water
In laboratory settings, Epocholeone demonstrates a solubility of approximately 20 mg/mL (33.97 mM) in DMSO when subjected to ultrasonic treatment, warming, and heating to 60°C . This property is particularly important for experimental studies and the development of formulations for agricultural applications.
Biological Activity and Mechanisms
Epocholeone functions as a potent plant growth regulator with multiple physiological effects on plant development. Like other brassinosteroids, it likely influences various aspects of plant growth through complex hormonal signaling pathways . Brassinosteroids generally operate by binding to receptor kinases in plant cell membranes, triggering signaling cascades that regulate gene expression related to growth, development, and stress responses.
The biological activity of Epocholeone is particularly notable because it retains the core functional capabilities of brassinolide while providing enhanced performance characteristics. These improvements include:
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Longer duration of action in plants
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More significant growth regulation effects
Applications in Agriculture
Crop Enhancement
Epocholeone demonstrates significant potential as an agricultural input for improving crop production. Its applications include:
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Promoting robust plant growth and development
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Enhancing crop yield and quality
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Regulating timing of flowering and fruit development
The compound's effectiveness arises from its ability to comprehensively regulate various physiological processes in cultivated plants. This broad-spectrum activity makes it versatile for application across different crop types and growing conditions.
Disease Management
Beyond growth promotion, Epocholeone offers protection against certain plant diseases. It has demonstrated capability to:
Comparison with Brassinolide
Epocholeone is described as an upgraded product of brassinolide (CAS No: 72962-43-7), which is one of the most well-studied natural brassinosteroids . The search results indicate several advantages that Epocholeone offers over brassinolide:
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Extended duration of effectiveness in plants
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More pronounced physiological effects
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Enhanced stability under field conditions
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More consistent performance across varied environmental conditions
These improvements are significant because natural brassinosteroids like brassinolide, while highly effective, are present in extremely low concentrations in plants (typically 1-100 μg per kg of fresh weight) . This scarcity has historically limited their large-scale agricultural application and prompted research into synthetic analogs with improved properties.
Research Findings and Studies
The research surrounding Epocholeone and related brassinosteroids continues to evolve. While specific studies focusing exclusively on Epocholeone are somewhat limited in the provided search results, several relevant research findings can be noted:
Synthesis Studies
Research on the synthesis and biological activity of brassinosteroid analogs provides context for understanding Epocholeone's development. Watanabe et al. investigated the synthesis and biological activity of 2,3-diol stereoisomers of 28-homobrassinolide and brassinolide, work which has relevance to understanding the structure-activity relationships of compounds like Epocholeone .
Structural Requirements for Activity
Studies on brassinosteroid analogs have identified key structural features that contribute to biological activity. For instance, research indicates that while natural brassinosteroids typically possess a trans-type A/B ring fusion (5α configuration), synthetic analogs with cis-type A/B ring fusion (5β configuration) can also exhibit significant biological activity in various plant bioassays . This finding suggests flexibility in the structural requirements for brassinosteroid activity, which may have informed the development of Epocholeone.
Testing Methodologies
Brassinosteroids and their analogs are frequently evaluated using standardized bioassays such as the rice lamina inclination test (RLIT), which measures the compound's ability to induce bending of rice leaf segments . While the search results don't explicitly mention RLIT results for Epocholeone, this test likely played a role in assessing its biological activity during development.
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